molecular formula C14H12N2O4 B11694748 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylfuran-2-carbohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylfuran-2-carbohydrazide

Cat. No.: B11694748
M. Wt: 272.26 g/mol
InChI Key: OPPVAAIOMIXFFQ-VIZOYTHASA-N
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Description

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylfuran-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole ring fused with a furan ring, connected through a carbohydrazide linkage. Its distinct molecular architecture makes it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylfuran-2-carbohydrazide typically involves the condensation reaction between 1,3-benzodioxole-5-carbaldehyde and 5-methylfuran-2-carbohydrazide. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylfuran-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodioxole or furan rings are replaced by other substituents, depending on the reagents and conditions used.

Scientific Research Applications

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylfuran-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylfuran-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylfuran-2-carbohydrazide can be compared with similar compounds such as:

The uniqueness of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylfuran-2-carbohydrazide lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-methylfuran-2-carboxamide

InChI

InChI=1S/C14H12N2O4/c1-9-2-4-12(20-9)14(17)16-15-7-10-3-5-11-13(6-10)19-8-18-11/h2-7H,8H2,1H3,(H,16,17)/b15-7+

InChI Key

OPPVAAIOMIXFFQ-VIZOYTHASA-N

Isomeric SMILES

CC1=CC=C(O1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=CC=C(O1)C(=O)NN=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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